molecular formula C18H24FN3O2 B7059682 1-[4-[1-(3-fluorophenyl)ethyl]piperazine-1-carbonyl]-N-methylcyclopropane-1-carboxamide

1-[4-[1-(3-fluorophenyl)ethyl]piperazine-1-carbonyl]-N-methylcyclopropane-1-carboxamide

Cat. No.: B7059682
M. Wt: 333.4 g/mol
InChI Key: CPGLUPHFLUWEOZ-UHFFFAOYSA-N
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Description

1-[4-[1-(3-fluorophenyl)ethyl]piperazine-1-carbonyl]-N-methylcyclopropane-1-carboxamide is a complex organic compound that features a piperazine ring, a fluorophenyl group, and a cyclopropane carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-[1-(3-fluorophenyl)ethyl]piperazine-1-carbonyl]-N-methylcyclopropane-1-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of microwave-assisted synthesis, which has been shown to improve reaction times and yields .

Chemical Reactions Analysis

Types of Reactions

1-[4-[1-(3-fluorophenyl)ethyl]piperazine-1-carbonyl]-N-methylcyclopropane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring and the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

1-[4-[1-(3-fluorophenyl)ethyl]piperazine-1-carbonyl]-N-methylcyclopropane-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-[1-(3-fluorophenyl)ethyl]piperazine-1-carbonyl]-N-methylcyclopropane-1-carboxamide involves its interaction with specific molecular targets in the body. The piperazine ring is known to interact with neurotransmitter receptors, while the fluorophenyl group can enhance binding affinity and specificity . The cyclopropane carboxamide moiety may contribute to the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-[1-(3-fluorophenyl)ethyl]piperazine-1-carbonyl]-N-methylcyclopropane-1-carboxamide is unique due to its combination of a piperazine ring, a fluorophenyl group, and a cyclopropane carboxamide moiety. This unique structure may confer specific pharmacological properties and enhance its potential as a therapeutic agent .

Properties

IUPAC Name

1-[4-[1-(3-fluorophenyl)ethyl]piperazine-1-carbonyl]-N-methylcyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24FN3O2/c1-13(14-4-3-5-15(19)12-14)21-8-10-22(11-9-21)17(24)18(6-7-18)16(23)20-2/h3-5,12-13H,6-11H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPGLUPHFLUWEOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)F)N2CCN(CC2)C(=O)C3(CC3)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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